molecular formula C9H8INO2 B1401993 7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1426904-69-9

7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1401993
CAS No.: 1426904-69-9
M. Wt: 289.07 g/mol
InChI Key: STMRQRQRIDHQOK-UHFFFAOYSA-N
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Description

7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the CAS Number: 1426904-69-9 . It has a molecular weight of 289.07 .


Molecular Structure Analysis

The IUPAC name of this compound is 7-hydroxy-6-iodo-3,4-dihydroquinolin-2 (1H)-one . The InChI code is 1S/C9H8INO2/c10-6-3-5-1-2-9 (13)11-7 (5)4-8 (6)12/h3-4,12H,1-2H2, (H,11,13) .


Physical And Chemical Properties Analysis

The melting point of this compound is between 216 - 219 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Chemical Analysis

An improved procedure for the synthesis of 3-hydroxy-7,8-benzo-1,2,3,4-tetrahydroquinoline, which serves as a reagent for the analytical test reaction for nitrate and nitrite anions, highlights the importance of tetrahydroquinoline derivatives in chemical analysis. The synthesis involves azo coupling reactions yielding significant yields, underscoring the compound's utility in synthesizing structurally related compounds for analytical applications (Ostrovskaya et al., 2006).

Pharmaceutical Applications

Antitubercular Activity

Zinc complexes of hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus have demonstrated significant antitubercular activity. This suggests the potential of 7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one derivatives in contributing to the development of new antitubercular agents (Mandewale et al., 2016).

Cancer Research

A novel tetrahydroquinoline analog demonstrated ocular hypotensive action in rabbits and was evaluated for its physicochemical properties, suggesting its relevance in developing treatments for conditions like glaucoma (Pamulapati & Schoenwald, 2011). Additionally, 1,2,3,4-Tetrahydroquinolines have been identified as potent NF-κB inhibitors and cytotoxic agents against various cancer cell lines, highlighting their potential in cancer therapy (Jo et al., 2016).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

7-hydroxy-6-iodo-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO2/c10-6-3-5-1-2-9(13)11-7(5)4-8(6)12/h3-4,12H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMRQRQRIDHQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 2
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 3
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 4
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 5
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one
Reactant of Route 6
7-Hydroxy-6-iodo-1,2,3,4-tetrahydroquinolin-2-one

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